molecular formula C12H8O4 B12845204 5-(2-Formylphenyl)-2-furoic acid CAS No. 400744-92-5

5-(2-Formylphenyl)-2-furoic acid

Cat. No.: B12845204
CAS No.: 400744-92-5
M. Wt: 216.19 g/mol
InChI Key: DRZVKINNROAUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Formylphenyl)-2-furoic acid: is an organic compound that belongs to the class of furoic acids It is characterized by the presence of a furan ring substituted with a formylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Formylphenyl)-2-furoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-furoic acid with a formylating agent under specific conditions to introduce the formyl group at the desired position on the phenyl ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and high purity of the final product. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Formylphenyl)-2-furoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(2-Formylphenyl)-2-furoic acid is used as an intermediate in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown moderate activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Medicine: The compound’s ability to interact with biological molecules has led to investigations into its potential as a therapeutic agent. Studies have explored its role in inhibiting specific enzymes and pathways involved in disease processes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 5-(2-Formylphenyl)-2-furoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the function of certain enzymes in microbial cells. The formyl group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity and leading to the death of the microorganism .

Comparison with Similar Compounds

  • 5-Trifluoromethyl-2-formylphenylboronic acid
  • 2-Formylphenylboronic acid
  • 2-Formyl-3-fluorophenylboronic acid

Comparison: 5-(2-Formylphenyl)-2-furoic acid is unique due to the presence of the furan ring, which imparts distinct chemical properties compared to its boronic acid analogs. The furan ring enhances the compound’s reactivity and allows for a broader range of chemical transformations. Additionally, the formyl group in this compound provides a site for further functionalization, making it more versatile in synthetic applications .

Properties

CAS No.

400744-92-5

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

5-(2-formylphenyl)furan-2-carboxylic acid

InChI

InChI=1S/C12H8O4/c13-7-8-3-1-2-4-9(8)10-5-6-11(16-10)12(14)15/h1-7H,(H,14,15)

InChI Key

DRZVKINNROAUIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.